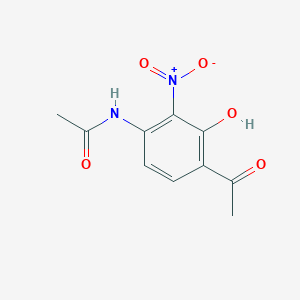

N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide

Vue d'ensemble

Description

N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide is an organic compound with the molecular formula C10H10N2O5 It is characterized by the presence of an acetyl group, a hydroxy group, and a nitro group attached to a phenyl ring, along with an acetamide moiety

Mécanisme D'action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide may also interact with various cellular targets.

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as electrophilic substitution . These interactions can lead to changes in the target’s function, potentially influencing cellular processes.

Biochemical Pathways

Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities . This suggests that this compound may also affect multiple biochemical pathways.

Result of Action

Similar compounds have been shown to stimulate an immune response and activate b cells , suggesting that this compound may have similar effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide typically involves the nitration of N-(4-acetylphenyl)acetamide followed by hydrolysis and subsequent acetylation. The nitration step is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the phenyl ring. The hydrolysis step involves the use of aqueous sodium hydroxide to convert the nitro compound into the corresponding hydroxy derivative. Finally, acetylation is achieved using acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production .

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of N-(4-acetyl-3-oxo-2-nitrophenyl)acetamide.

Reduction: Formation of N-(4-acetyl-3-hydroxy-2-aminophenyl)acetamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparaison Avec Des Composés Similaires

N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide can be compared with other similar compounds such as:

N-(4-hydroxy-2-nitrophenyl)acetamide: Differing by the presence of a hydroxy group instead of an acetyl group.

N-(4-acetyl-2-nitrophenyl)acetamide: Differing by the absence of the hydroxy group.

N-(4-acetyl-3-hydroxyphenyl)acetamide: Differing by the absence of the nitro group.

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.

Activité Biologique

N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula: C10H11N3O4

- Functional Groups: Acetyl group, hydroxy group, and nitro group.

These functional groups contribute to the compound's unique reactivity and biological properties, making it a candidate for various applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Antioxidant Activity: The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

- Antimicrobial Properties: Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways .

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the synthesis of pro-inflammatory mediators .

Table 1: Biological Activities of this compound

Case Studies

-

Antimicrobial Efficacy Against Klebsiella pneumoniae:

In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Klebsiella pneumoniae, a common pathogen responsible for nosocomial infections. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL, indicating its potential as a therapeutic agent for treating bacterial infections . -

Cytotoxicity Assessment:

A study evaluating the cytotoxic effects of this compound on various cancer cell lines revealed that it induced apoptosis in A549 lung cancer cells with an IC50 value of 45 µM. This suggests that the compound could be further investigated for its potential use in cancer therapy .

Research Findings

Recent research has focused on elucidating the structure-activity relationship (SAR) of this compound and its derivatives. Studies indicate that modifications to the nitro group can significantly affect both the biological activity and toxicity profiles of related compounds .

Furthermore, ongoing investigations aim to explore the pharmacokinetics and bioavailability of this compound to better understand its therapeutic potential.

Propriétés

IUPAC Name |

N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-5(13)7-3-4-8(11-6(2)14)9(10(7)15)12(16)17/h3-4,15H,1-2H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKPFQKHCTXDDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)NC(=O)C)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.